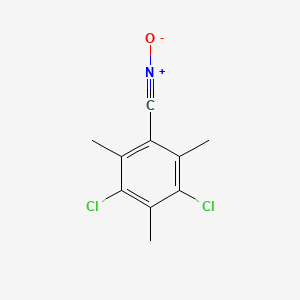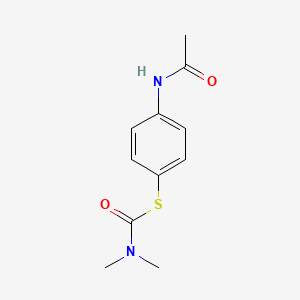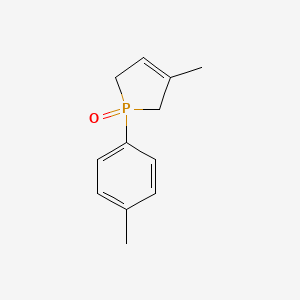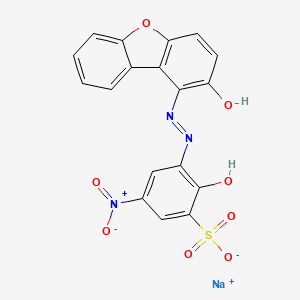![molecular formula C9H18BrN3O2Si2 B14727102 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 6614-55-7](/img/structure/B14727102.png)
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-Bromo-1,2,4-triazine+2(CH3)3SiCl→this compound+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 6-bromo-3,5-dihydroxy-1,2,4-triazine.
Coupling Reactions: Products are typically biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its reactivity with various nucleophiles and electrophiles The trimethylsilyl groups can be hydrolyzed to reveal reactive hydroxyl groups, which can further participate in various chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,4-triazine: Lacks the trimethylsilyl groups, making it less reactive in certain types of reactions.
3,5-Bis[(trimethylsilyl)oxy]-1,2,4-triazine:
Uniqueness
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both bromine and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications.
Propiedades
Número CAS |
6614-55-7 |
|---|---|
Fórmula molecular |
C9H18BrN3O2Si2 |
Peso molecular |
336.33 g/mol |
Nombre IUPAC |
(6-bromo-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18BrN3O2Si2/c1-16(2,3)14-8-7(10)12-13-9(11-8)15-17(4,5)6/h1-6H3 |
Clave InChI |
AATYCLGQYQFKRY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)








![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
